Mal-NH-PEG6-CH2CH2COOPFP ester
Overview
Description
Mal-NH-PEG6-CH2CH2COOPFP ester is a polyethylene glycol (PEG)-based PROTAC linker. This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by utilizing the ubiquitin-proteasome system .
Mechanism of Action
Target of Action
The primary target of Mal-NH-PEG6-CH2CH2COOPFP ester is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound is a PEG-based PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . By bringing the target protein and the E3 ubiquitin ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within cells . The degradation of specific target proteins can influence various downstream effects, depending on the functions of those proteins .
Pharmacokinetics
As a protac linker, it is designed to enhance the cellular uptake and bioavailability of the protac .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific functions of the degraded proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the cellular environment, such as the presence of the target protein and E3 ubiquitin ligase, and the efficiency of the ubiquitin-proteasome system . .
Biochemical Analysis
Biochemical Properties
Mal-NH-PEG6-CH2CH2COOPFP ester plays a crucial role in biochemical reactions as it is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily through the PROTACs it helps synthesize . These PROTACs influence cell function by selectively degrading target proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is through its role in the synthesis of PROTACs . The PROTACs, which contain two different ligands connected by a linker, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-NH-PEG6-CH2CH2COOPFP ester involves the conjugation of a maleimide group to a PEG chain, followed by the attachment of a perfluorophenyl ester. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups .
Industrial Production Methods
Industrial production of this compound is generally carried out through custom synthesis due to its specialized application in research. The process involves precise control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Mal-NH-PEG6-CH2CH2COOPFP ester primarily undergoes substitution reactions. The maleimide group can react with thiol groups, forming stable thioether bonds. The perfluorophenyl ester can react with amines, forming amide bonds .
Common Reagents and Conditions
Thiol-containing compounds: React with the maleimide group under mild conditions.
Amine-containing compounds: React with the perfluorophenyl ester under basic conditions
Major Products
The major products formed from these reactions are thioether and amide bonds, which are stable and useful in the synthesis of complex molecules like PROTACs .
Scientific Research Applications
Mal-NH-PEG6-CH2CH2COOPFP ester is widely used in scientific research, particularly in the development of PROTACs. These molecules have applications in:
Chemistry: Used to create complex molecules for studying protein interactions.
Biology: Helps in the targeted degradation of proteins, aiding in the study of protein function.
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Mal-NH-PEG4-CH2CH2COOPFP ester
- Mal-NH-PEG8-CH2CH2COOPFP ester
- Mal-NH-PEG12-CH2CH2COOPFP ester
Uniqueness
Mal-NH-PEG6-CH2CH2COOPFP ester is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This makes it particularly effective in creating PROTACs with desired properties .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35F5N2O11/c29-23-24(30)26(32)28(27(33)25(23)31)46-22(39)4-7-40-9-11-42-13-15-44-17-18-45-16-14-43-12-10-41-8-5-34-19(36)3-6-35-20(37)1-2-21(35)38/h1-2H,3-18H2,(H,34,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELJIWMJFINXNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35F5N2O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101956 | |
Record name | 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, 25-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401101956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1599432-34-4 | |
Record name | 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, 25-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1599432-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, 25-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401101956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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